N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide
Description
N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide is a sulfonamide derivative characterized by a central sulfamoyl (-SO₂-NH-) group linking two aromatic rings. One benzene ring is substituted with a methylcarbamoyl (-NH-C(O)-CH₃) group, while the other is linked to an N-methyl benzamide moiety. Sulfonamides are historically significant for their antibacterial properties and enzyme-inhibiting capabilities, particularly targeting carbonic anhydrase and dihydropteroate synthase .
Properties
CAS No. |
5433-18-1 |
|---|---|
Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C16H16N2O4S/c1-17-15(19)11-3-7-13(8-4-11)23(21,22)14-9-5-12(6-10-14)16(20)18-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
MSINKYSYGLVROA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and biological activities of compounds closely related to N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide:
Substituent Effects on Activity
- Halogenated analogues (e.g., 4-chlorobenzyl in ) often exhibit increased metabolic stability and binding affinity due to hydrophobic and electron-withdrawing effects.
Heterocyclic Moieties :
Complexity and Therapeutic Scope :
Pharmacokinetic and Physicochemical Comparisons
- The target compound’s methylcarbamoyl group balances lipophilicity and polarity, whereas morpholine in significantly enhances aqueous solubility.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and amidation steps. Starting materials include 4-(methylcarbamoyl)benzenesulfonyl chloride and methylamine derivatives. Reactions are conducted in aprotic solvents (e.g., dichloromethane or DMF) under inert atmospheres, with triethylamine as a base to neutralize HCl byproducts. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, carbamoyl). High-Performance Liquid Chromatography (HPLC) with UV detection ensures ≥95% purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Note: Absence of melting point data in some studies necessitates differential scanning calorimetry (DSC) for thermal profiling .
Q. What are the solubility profiles and formulation considerations for in vitro studies?
- Methodological Answer : The compound exhibits limited aqueous solubility; DMSO is recommended as a primary solvent for stock solutions. For biological assays, dilute in PBS or culture media (final DMSO ≤0.1%). Solubility in organic solvents (e.g., ethanol, acetonitrile) should be confirmed via UV-Vis spectrophotometry. Lyophilization may improve stability for long-term storage .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Yield optimization requires:
- Temperature Control : Stepwise heating (0°C → RT for sulfonylation; 40–60°C for amidation).
- Solvent Selection : DMF enhances reaction rates but may require post-reaction dialysis to remove traces.
- Catalytic Additives : Use of 4-dimethylaminopyridine (DMAP) to accelerate amidation.
- Purification : Recrystallization from ethanol/water mixtures improves crystal purity .
Q. What strategies are recommended for resolving contradictions in reported biological activities?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK293 or HeLa) and passage numbers.
- Validate target engagement via Western blotting or ELISA.
- Employ orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding affinity .
Q. How can computational modeling guide structural modifications to enhance bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts interactions with targets like kinase domains or GPCRs. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents (e.g., fluorination at the phenyl ring) to improve binding energy or solubility .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize:
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549).
- Enzyme Inhibition : Fluorogenic substrates for proteases or kinases.
- Membrane Permeability : Caco-2 monolayer model with LC-MS quantification.
Include positive controls (e.g., staurosporine for apoptosis) and validate results with siRNA knockdown .
Q. What are the primary degradation pathways under varying pH and temperature?
- Methodological Answer : Accelerated stability studies (ICH guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
